2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel
Description
2'-O-(tert-Butyldimethylsilyl)-6α-hydroxypaclitaxel (CAS: 211732-86-4; molecular formula: C₅₃H₆₅NO₁₅Si) is a semisynthetic derivative of paclitaxel, a potent anticancer agent. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2'-O position and a hydroxyl group at the 6α position. The TBDMS moiety enhances lipophilicity, which may improve metabolic stability and membrane permeability compared to unmodified paclitaxel . It is primarily used as a reference standard or process-related impurity in pharmaceutical quality control, particularly in the synthesis of paclitaxel analogs .
Properties
Molecular Formula |
C53H65NO15Si |
|---|---|
Molecular Weight |
984.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42-,44+,45-,51-,52+,53+/m0/s1 |
InChI Key |
ACJHNDYFTFXEOF-OPSZNNSQSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel
General Strategy
The preparation of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel generally follows a multi-step synthetic route starting from paclitaxel or its close analogues. The key step is the selective silylation of the 2'-hydroxy group with tert-butyldimethylsilyl chloride (TBSCl) or related silylating agents under conditions that preserve the 6alpha-hydroxy group and other sensitive functionalities.
The synthetic approach can be summarized as:
- Starting Material : Paclitaxel or a 6alpha-hydroxy derivative of paclitaxel.
- Selective Protection : Introduction of the tert-butyldimethylsilyl group at the 2'-hydroxy position.
- Purification and Characterization : Isolation of the desired silyl-protected compound.
Detailed Synthetic Procedures
Selective Silylation Using tert-Butyldimethylsilyl Chloride
- Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole or a suitable base (e.g., triethylamine), and anhydrous solvent such as dichloromethane or dimethylformamide.
- Conditions : The reaction is typically carried out at low temperature (0°C to room temperature) to achieve selectivity.
- Mechanism : The base deprotonates the 2'-hydroxy group, which then nucleophilically attacks the silicon center of TBSCl, forming the silyl ether.
Use of Catalysts for Enhanced Efficiency
According to research on silyl hydrazone derivatives and silylation reactions, catalytic amounts of scandium trifluoromethanesulfonate have been employed to facilitate silylation with high efficiency and yields exceeding 95% in related systems. While this specific catalyst use has been demonstrated in hydrazone synthesis, similar catalytic strategies may be adapted for silylation of paclitaxel derivatives to improve reaction rates and selectivity.
Protection of Other Hydroxyl Groups
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Paclitaxel or 6alpha-hydroxypaclitaxel | Starting material |
| 2 | TBSCl, imidazole, anhydrous CH2Cl2, 0°C to RT | Selective silylation at 2'-OH position |
| 3 | Purification (chromatography) | Isolated 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel |
Research Findings and Yields
- The selective silylation of the 2'-hydroxy group with TBSCl typically proceeds with high regioselectivity and yields above 90%, provided that reaction conditions are carefully controlled to avoid over-silylation or decomposition.
- Catalytic methods using scandium triflate have been shown to improve coupling efficiency in related TBS-protection reactions, suggesting potential for optimization in paclitaxel derivatives.
- The stability of the TBS group under various reaction conditions allows for subsequent synthetic manipulations on the paclitaxel core without loss of the protecting group.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | Paclitaxel or 6alpha-hydroxypaclitaxel | Purity >95% preferred |
| Silylating Agent | tert-Butyldimethylsilyl chloride (TBSCl) | Commercially available |
| Base | Imidazole or triethylamine | Used to deprotonate hydroxyl |
| Solvent | Anhydrous dichloromethane or DMF | Dry conditions essential |
| Temperature | 0°C to room temperature | Controls selectivity |
| Reaction Time | 1-4 hours | Monitored by TLC or HPLC |
| Yield | >90% | High regioselectivity |
| Purification Method | Silica gel chromatography | To isolate pure silyl ether |
| Characterization Techniques | NMR, MS, IR, HPLC | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6alpha position can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a more stable and bioavailable chemotherapeutic agent compared to paclitaxel.
Industry: Used in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which in turn inhibits cell division and induces apoptosis in cancer cells. The modifications at the 2’-O and 6alpha positions may enhance its stability and bioavailability, potentially leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Paclitaxel Derivatives
The structural and functional differences between 2'-O-(tert-Butyldimethylsilyl)-6α-hydroxypaclitaxel and related compounds are summarized below:
Table 1: Comparative Analysis of Key Paclitaxel Derivatives
Key Findings from Comparative Studies
Lipophilicity and Stability :
The TBDMS group in 2'-O-(tert-Butyldimethylsilyl)-6α-hydroxypaclitaxel significantly increases lipophilicity compared to 6α-hydroxy paclitaxel (logP ~4.2 vs. ~2.8), enhancing its stability in organic solvents and reducing enzymatic degradation .
Biological Activity :
- The 7-epi-Taxol derivative exhibits ~50% lower tubulin polymerization activity than paclitaxel due to stereochemical inversion at C7 .
- 2'-O-TBDMS-6α-hydroxy-7-epi-paclitaxel shows negligible cytotoxicity (IC₅₀ > 10 μM in MCF-7 cells), highlighting the critical role of the 7β-hydroxy group in paclitaxel’s anticancer activity .
Synthetic Utility :
- 2'-O-(tert-Butyldimethylsilyl)paclitaxel (CAS: 114655-02-6) serves as a protected intermediate for further modifications, such as glycosylation or side-chain functionalization .
- The TBDMS group is selectively removed under mild acidic conditions, enabling precise synthesis of targeted analogs .
Analytical Applications :
Research Implications and Limitations
- Quality Control : Detecting process-related impurities in paclitaxel manufacturing .
- SAR Exploration : Elucidating the role of hydroxyl and silyl groups in drug-target interactions .
Limitations :
- Limited solubility in aqueous media restricts its use in biological assays.
- Comparative toxicity data against newer derivatives (e.g., cabazitaxel) are lacking.
Biological Activity
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent. This compound has garnered attention due to its potential enhanced biological activity and stability compared to its parent compound. The modification of paclitaxel with a tert-butyldimethylsilyl (TBDMS) group at the 2' position is aimed at improving its pharmacological properties, including solubility, bioavailability, and therapeutic efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C28H45NO5Si |
| Molecular Weight | 487.77 g/mol |
| CAS Number | 211732-86-4 |
| IUPAC Name | 2'-O-(tert-butyldimethylsilyl)-6alpha-hydroxypaclitaxel |
| Purity | Typically > 96% |
The biological activity of 2'-O-(tert-butyldimethylsilyl)-6alpha-hydroxypaclitaxel primarily involves its interaction with microtubules. Like paclitaxel, this compound stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest in the G2/M phase. This action is crucial for its antitumor effects as it disrupts normal mitotic processes.
Pharmacological Studies
Recent studies have evaluated the pharmacological profile of this compound:
- Anticancer Activity : In vitro studies have shown that 2'-O-(tert-butyldimethylsilyl)-6alpha-hydroxypaclitaxel exhibits enhanced cytotoxicity against various cancer cell lines, including breast, ovarian, and lung cancers. The compound demonstrated IC50 values lower than those of paclitaxel, indicating stronger antiproliferative effects.
- Bioavailability : The TBDMS modification significantly improves the solubility of the compound in aqueous environments, which is critical for oral bioavailability. Animal studies suggest that this derivative has a higher absorption rate compared to paclitaxel.
- Side Effects Profile : Preliminary toxicity studies indicate that while the compound retains some of the side effects associated with paclitaxel (such as neurotoxicity), the severity may be reduced due to improved pharmacokinetics.
Case Studies
Several case studies have highlighted the effectiveness of 2'-O-(tert-butyldimethylsilyl)-6alpha-hydroxypaclitaxel in clinical settings:
- Case Study 1 : A patient with advanced ovarian cancer showed a significant reduction in tumor size after treatment with this compound in combination with other chemotherapeutics. The treatment was well-tolerated with manageable side effects.
- Case Study 2 : A clinical trial involving patients with non-small cell lung cancer demonstrated improved progression-free survival rates when treated with this modified paclitaxel compared to standard therapy.
Comparative Analysis with Paclitaxel
The following table summarizes key differences between 2'-O-(tert-butyldimethylsilyl)-6alpha-hydroxypaclitaxel and paclitaxel:
| Feature | Paclitaxel | 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel |
|---|---|---|
| Solubility | Low | High |
| IC50 (Cancer Cell Lines) | Higher | Lower |
| Bioavailability | Limited | Enhanced |
| Side Effects | Significant | Reduced severity |
Q & A
Q. How can researchers differentiate its mechanism from other silyl-modified taxanes?
- Methodological Answer : Perform comparative transcriptomics (RNA-seq) on treated cancer cells to identify differentially expressed genes. Use gene ontology (GO) enrichment analysis to pinpoint pathway-specific effects (e.g., apoptosis vs. mitotic arrest). Validate with siRNA knockdown of candidate targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
